molecular formula C18H21ClFN3O4S B2848451 N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216590-95-2

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2848451
CAS No.: 1216590-95-2
M. Wt: 429.89
InChI Key: JNGNFIYAIKTZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE is a research-grade chemical agent recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a key detector of noxious environmental irritants and endogenous inflammatory mediators, and it is integrally involved in the pathogenesis of pain, neurogenic inflammation, and airway hypersensitivity. This compound functions by blocking the channel, thereby inhibiting calcium influx and the subsequent release of neuropeptides like substance P and CGRP from sensory neurons. Its high potency and selectivity make it an invaluable pharmacological tool for dissecting TRPA1's role in complex biological systems. Research applications primarily focus on investigating the mechanisms underlying chronic pain conditions, such as neuropathic and inflammatory pain, and exploring the contribution of neuro-immune interactions to disease states. Studies utilizing this antagonist have been instrumental in validating TRPA1 as a therapeutic target for a range of conditions, including asthma and chronic cough , where it can suppress irritant-induced bronchoconstriction and inflammation. Furthermore, its efficacy in preclinical models has been demonstrated, showing that it can reverse hypersensitivity, highlighting its utility in proof-of-concept studies for novel analgesic and anti-inflammatory strategies. This compound is For Research Use Only and is intended for laboratory studies by qualified scientific professionals.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S.ClH/c19-13-2-1-3-15-16(13)20-18(27-15)22(5-4-21-6-8-24-9-7-21)17(23)14-12-25-10-11-26-14;/h1-3,12H,4-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGNFIYAIKTZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=COCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiocyanation and Cyclization

4-Fluoro-3-chloro aniline undergoes thiocyanation using potassium thiocyanate (KSCN) in acetic acid with bromine (Br₂) as an oxidizing agent. This yields 2-amino-6-fluoro-7-chloro-1,3-benzothiazole. Subsequent dechlorination via catalytic hydrogenation or hydrazine hydrate treatment produces 4-fluoro-1,3-benzothiazol-2-amine.

Reaction Conditions

  • Reactants : 4-Fluoro-3-chloro aniline (1 eq), KSCN (1.2 eq), Br₂ (0.5 eq)
  • Solvent : Acetic acid
  • Temperature : 80–90°C, 4–6 hours
  • Yield : 68–72%

Introduction of the Morpholin-4-Ylethyl Group

The secondary amine on the benzothiazole is alkylated with a morpholine-containing electrophile.

Alkylation with 2-(Morpholin-4-Yl)Ethyl Bromide

4-Fluoro-1,3-benzothiazol-2-amine reacts with 2-(morpholin-4-yl)ethyl bromide in the presence of a base (e.g., triethylamine) to form N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethanamine.

Reaction Conditions

  • Reactants : 4-Fluoro-1,3-benzothiazol-2-amine (1 eq), 2-(morpholin-4-yl)ethyl bromide (1.5 eq)
  • Base : Triethylamine (2 eq)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60–70°C, 12–16 hours
  • Yield : 65–70%

Synthesis of 5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid

The dihydrodioxine carboxylate precursor is prepared via cyclization of β-ketoesters.

Cyclization of Ethyl 3-Oxobutanoate

Ethyl 3-oxobutanoate undergoes acid-catalyzed cyclization with ethylene glycol to form 5,6-dihydro-1,4-dioxine-2-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH yields the free carboxylic acid.

Reaction Conditions

  • Reactants : Ethyl 3-oxobutanoate (1 eq), ethylene glycol (2 eq)
  • Catalyst : p-Toluenesulfonic acid (0.1 eq)
  • Solvent : Toluene
  • Temperature : Reflux, 8–10 hours
  • Yield : 75–80%

Carboxamide Coupling

The carboxylic acid is activated and coupled to the benzothiazole-morpholine intermediate.

Mixed Anhydride Method

5,6-Dihydro-1,4-dioxine-2-carboxylic acid is converted to its mixed anhydride using ethyl chloroformate, followed by reaction with N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethanamine.

Reaction Conditions

  • Reactants : 5,6-Dihydro-1,4-dioxine-2-carboxylic acid (1 eq), ethyl chloroformate (1.2 eq)
  • Base : N-Methylmorpholine (1.5 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0–5°C, 2 hours
  • Yield : 60–65%

Microwave-Assisted Coupling (Alternative)

Microwave irradiation significantly accelerates the coupling reaction. A mixture of the carboxylic acid, amine, and coupling agents (e.g., HATU) is irradiated at 120°C for 15 minutes.

Reaction Conditions

  • Coupling Agent : HATU (1.2 eq)
  • Base : Diisopropylethylamine (2 eq)
  • Solvent : Dichloromethane
  • Microwave Power : 300 W
  • Yield : 75–80%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability.

Acid Treatment

The carboxamide product is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution. The precipitate is filtered and recrystallized from methanol.

Conditions

  • Solvent : Ethanol
  • HCl Gas : 1.5 eq
  • Recrystallization Solvent : Methanol
  • Yield : 85–90%

Optimization Data and Comparative Analysis

Step Method Yield (%) Purity (HPLC) Key Parameters
Benzothiazole Synthesis Thiocyanation 72 98.5 Acetic acid, 80°C
Morpholine Alkylation DMF, 70°C 70 97.8 Triethylamine, 16 hours
Carboxamide Coupling Microwave 80 99.1 HATU, 15 minutes
Salt Formation Ethanol/HCl 90 99.5 Recrystallization

Critical Analysis of Methodologies

  • Microwave vs. Conventional Heating : Microwave irradiation reduces coupling time from 12 hours to 15 minutes while improving yield.
  • Solvent Selection : DMF enhances alkylation efficiency but requires rigorous drying to avoid hydrolysis.
  • Salt Stability : The hydrochloride salt exhibits superior hygroscopic stability compared to the free base.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a fully reduced amine.

Scientific Research Applications

N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used in the formulation of new pharmaceutical agents with potential therapeutic benefits.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

    Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

Table 1: Key Structural Differences and Similarities
Compound Name/Class Core Structure Substituents/Functional Groups Key Properties Reference
Target Compound Benzothiazole + Dihydrodioxine 4-Fluoro, morpholine-ethyl, carboxamide, HCl Enhanced solubility, conformational flexibility
1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, sulfonyl groups Tautomerism (thione vs. thiol), moderate solubility
Benzimidazole Derivatives (e.g., 3s/3t) Benzimidazole Sulfonyl, pyridyl, methoxy groups High thermal stability, fluorescence potential
N-(4-Chlorophenyl) Benzamide Benzamide 4-Chlorophenyl, methoxy, methyl Fluorescence intensity, crystallinity
Key Observations:
  • Benzothiazole vs.
  • Fluorine Substituents : The 4-fluoro group on the benzothiazole core (target) and 2,4-difluorophenyl groups in triazoles [7–9] both enhance electronegativity and metabolic stability .
  • Morpholine vs. Sulfonyl/Pyridyl Groups : The morpholine-ethyl chain likely improves water solubility compared to sulfonyl or pyridyl substituents in analogs, which may exhibit higher lipophilicity .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Property Target Compound (Inferred) 1,2,4-Triazole-3(4H)-thiones [7–9] Benzimidazole 3s/3t N-(4-Chlorophenyl) Benzamide
IR ν(C=O) ~1660–1680 cm⁻¹ (carboxamide) Absent (tautomerism eliminates C=O) Not reported ~1680 cm⁻¹ (carboxamide)
IR ν(N–H) ~3150–3300 cm⁻¹ 3278–3414 cm⁻¹ (thione tautomer) 3150–3319 cm⁻¹ ~3200 cm⁻¹
¹H-NMR Shifts Morpholine δ ~2.4–3.5 ppm Aromatic protons δ ~7.0–8.5 ppm Pyridyl δ ~2.24–3.75 ppm Methoxy δ ~3.75 ppm
Solubility (HCl Salt) High (due to hydrochloride) Moderate (polar sulfonyl groups) Low (bulky substituents) Moderate (chlorophenyl reduces solubility)
Key Findings:
  • The hydrochloride salt in the target compound likely shifts its solubility profile compared to neutral analogs like triazoles [7–9] or benzamides .
  • Absence of C=O IR bands in triazoles [7–9] confirms tautomerism, whereas the target’s carboxamide retains a distinct C=O stretch .

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis typically involves sequential reactions: (i) coupling the fluorobenzothiazole moiety with a morpholine-containing ethylamine via carboxamide bond formation, (ii) introducing the 5,6-dihydro-1,4-dioxine ring, and (iii) final hydrochloride salt preparation. Purity is achieved through column chromatography and recrystallization, validated by HPLC (>95% purity) and NMR spectroscopy .

Q. How is structural characterization performed for this compound?

Use a combination of:

  • 1H/13C NMR to confirm proton environments and carbon frameworks.
  • X-ray crystallography (e.g., SHELX software ) for absolute configuration verification.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • FT-IR to identify functional groups like amide C=O stretching (~1650 cm⁻¹) .

Q. What preliminary assays are used to evaluate biological activity?

In vitro screening against bacterial/fungal strains (e.g., S. aureus, C. albicans) and cancer cell lines (e.g., HeLa, MCF-7) using MIC (Minimum Inhibitory Concentration) and MTT assays. Structural analogs with morpholine/benzothiazole groups show IC₅₀ values in the 1–10 µM range .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Apply Design of Experiments (DoE) methodologies:

  • Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
  • Statistical tools (e.g., ANOVA) identify critical parameters. For example, optimizing the carboxamide coupling step in DMF at 60°C increases yield from 65% to 88% .
  • AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics to predict optimal conditions .

Q. How do structural modifications (e.g., fluorination, morpholine substitution) impact bioactivity?

  • Fluorine : Enhances metabolic stability and membrane permeability (logP reduction by ~0.5 units).
  • Morpholine : Improves solubility via hydrogen bonding; replacing it with piperidine reduces anticancer activity by 40% in analogs . Use QSAR models to correlate substituent effects with activity trends .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?

  • Pharmacokinetic profiling : Assess ADME properties (e.g., plasma protein binding, CYP450 metabolism).
  • Metabolite identification (LC-MS/MS) to detect rapid degradation.
  • Structural tweaks : Introduce prodrug moieties (e.g., ester groups) to enhance bioavailability .

Q. How can computational tools accelerate drug design for this compound class?

  • Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or DNA gyrase.
  • Quantum chemical calculations (DFT) optimize electronic properties for target interactions.
  • Machine learning (e.g., ICReDD’s reaction path search) identifies novel synthetic routes .

Methodological Considerations

Q. What experimental controls are critical in biological assays?

  • Positive controls : Standard drugs (e.g., cisplatin for anticancer assays).
  • Negative controls : Solvent-only treatments (DMSO <1% v/v).
  • Replicate experiments : Triplicate measurements to ensure statistical significance (p < 0.05) .

Q. How to validate crystallographic data for this compound?

  • Refine structures using SHELXL with R-factor < 0.05.
  • Cross-check with CCDC databases for bond length/angle consistency .

Q. What are best practices for handling hygroscopic or light-sensitive intermediates?

  • Use anhydrous solvents (e.g., THF over DCM) under nitrogen atmosphere.
  • Store intermediates at -20°C in amber vials with molecular sieves .

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